



# Application Note: Flow Cytometry Analysis of Immune Cells Treated with SGA360

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | SGA360  |           |
| Cat. No.:            | B117033 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Abstract

**SGA360** is a selective Aryl Hydrocarbon Receptor (AHR) modulator known for its anti-inflammatory properties.[1][2][3] The AHR is a ligand-activated transcription factor that plays a significant role in regulating immune responses and is involved in the differentiation and function of various immune cells, including macrophages and T cells.[4][5] Mechanistically, **SGA360** enhances the cytoplasmic localization of the AHR, preventing its nuclear translocation and subsequent downstream signaling, thereby attenuating the expression of inflammatory genes.[1] This application note provides detailed protocols for utilizing flow cytometry to characterize the immunomodulatory effects of **SGA360** on primary human immune cells. The described methods include the analysis of macrophage activation, T helper cell differentiation, and the investigation of intracellular signaling pathways.

### **Key Experiments and Methodologies**

This note details three key flow cytometry-based assays to elucidate the functional impact of **SGA360** on immune cells:

 Macrophage Activation Assay: Quantifies the effect of SGA360 on the expression of key activation and co-stimulatory surface markers on macrophages stimulated with lipopolysaccharide (LPS).



- T Helper Cell Differentiation Assay: Assesses the influence of SGA360 on the polarization of naive CD4+ T cells into pro-inflammatory T helper 1 (Th1) and T helper 17 (Th17) lineages.
- Phospho-Flow Cytometry Analysis: Measures the impact of **SGA360** on the phosphorylation of NF-κB p65, a critical downstream mediator of inflammatory signaling, in monocytes.

# Detailed Experimental Protocols Protocol 2.1: Macrophage Activation Assay

This protocol details the generation of monocyte-derived macrophages (MDMs) and the subsequent analysis of their activation status after treatment with **SGA360** and stimulation with LPS.

### A. Materials

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RosetteSep™ Human Monocyte Enrichment Cocktail
- Ficoll-Paque™ PLUS
- RPMI-1640 medium with L-Glutamine
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin
- Recombinant Human M-CSF
- Recombinant Human GM-CSF
- SGA360 (resuspended in DMSO)
- · Lipopolysaccharide (LPS) from E. coli
- FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
- Fc Block (Human TruStain FcX™)



- Fluorochrome-conjugated antibodies: anti-CD14, anti-HLA-DR, anti-CD80, anti-CD86
- Viability Dye (e.g., Zombie NIR™)

#### B. Procedure

- Isolation of Monocytes: Isolate PBMCs from healthy donor blood using Ficoll-Paque™
  density gradient centrifugation. Enrich for monocytes using the RosetteSep™ Human
  Monocyte Enrichment Cocktail as per the manufacturer's instructions.
- Differentiation of Macrophages: Resuspend monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF. Culture in a 6-well plate at 1 x 10^6 cells/mL for 6-7 days to differentiate into M0 macrophages.
- Cell Treatment:
  - Replace the culture medium with fresh medium.
  - Pre-treat cells with SGA360 (e.g., 1 μM, 10 μM) or vehicle control (DMSO) for 2 hours.
  - Stimulate cells with LPS (100 ng/mL) for 24 hours. Include an unstimulated, vehicletreated control group.
- Cell Harvesting and Staining:
  - Harvest adherent macrophages by gentle scraping after incubation with cold PBS/EDTA.
  - Wash cells with cold PBS and centrifuge at 400 x g for 5 minutes.
  - Stain with a viability dye for 20 minutes at room temperature, protected from light.
  - Wash with FACS buffer.
  - Block Fc receptors with Fc Block for 10 minutes.
  - Add the antibody cocktail (anti-CD14, HLA-DR, CD80, CD86) and incubate for 30 minutes on ice.



- Wash cells twice with FACS buffer.
- Data Acquisition: Resuspend cells in 300 μL of FACS buffer and acquire on a flow cytometer.

### **Protocol 2.2: T Helper Cell Differentiation Assay**

This protocol describes the in vitro differentiation of naive CD4+ T cells and the analysis of Th1/Th17 polarization in the presence of **SGA360**.

#### A. Materials

- Human Naive CD4+ T Cell Isolation Kit
- ImmunoCult™-XF T Cell Expansion Medium
- ImmunoCult™ Human CD3/CD28 T Cell Activator
- Recombinant Human IL-12 (for Th1)
- Recombinant Human IL-1β, IL-6, IL-23, TGF-β1 (for Th17)
- Anti-human IL-4 antibody (for both conditions)
- SGA360 (resuspended in DMSO)
- · Brefeldin A and Monensin
- Fixation/Permeabilization Buffer Kit
- Fluorochrome-conjugated antibodies: anti-CD4, anti-IFN-y, anti-IL-17A

#### B. Procedure

- Isolation of Naive CD4+ T Cells: Isolate naive CD4+ T cells from fresh PBMCs using a negative selection kit according to the manufacturer's protocol.
- Cell Culture and Treatment:



- Plate naive T cells at 1 x 10<sup>6</sup> cells/mL in a 24-well plate pre-coated with CD3/CD28 T Cell
   Activator.
- Add SGA360 (e.g., 1 μM, 10 μM) or vehicle control (DMSO).
- Add the appropriate cytokine cocktails for Th1 or Th17 differentiation and anti-human IL-4.
- Culture for 5 days.
- Restimulation and Intracellular Staining:
  - On day 5, restimulate the cells with a cell stimulation cocktail (e.g., PMA/Ionomycin) in the presence of Brefeldin A and Monensin for 4-6 hours.
  - Harvest and wash the cells.
  - Perform surface staining for CD4.
  - Fix and permeabilize the cells using a fixation/permeabilization buffer kit.
  - Perform intracellular staining with anti-IFN-y and anti-IL-17A antibodies.
- Data Acquisition: Wash cells and acquire on a flow cytometer.

## Protocol 2.3: Phospho-Flow Cytometry Analysis of NFκΒ p65

This protocol is for measuring the phosphorylation of NF-kB p65 at Ser529 in monocytes as a marker of inflammatory pathway activation.[6]

#### A. Materials

- Human PBMCs
- RPMI-1640 medium
- SGA360 (resuspended in DMSO)
- LPS



- BD Phosflow™ Lyse/Fix Buffer
- BD Phosflow™ Perm Buffer III
- Fluorochrome-conjugated antibodies: anti-CD14, anti-p-NF-κB p65 (pS529)
- B. Procedure
- · Cell Treatment:
  - Resuspend fresh PBMCs in RPMI-1640 at 5 x 10<sup>6</sup> cells/mL.
  - Pre-treat cells with **SGA360** (e.g., 10 μM) or vehicle control for 2 hours at 37°C.
  - Stimulate with LPS (1 μg/mL) for 15 minutes at 37°C. Include an unstimulated control.
- Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed Lyse/Fix Buffer. Incubate for 10-15 minutes at 37°C.
- Permeabilization:
  - Centrifuge cells at 500 x g for 8 minutes. Discard the supernatant.
  - Resuspend the pellet and add ice-cold Perm Buffer III. Incubate on ice for 30 minutes.
- Staining:
  - Wash cells twice with FACS buffer.
  - Add the antibody cocktail (anti-CD14, anti-p-NF-κB p65) and incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition: Wash cells once and acquire on a flow cytometer within 1 hour.

### **Data Presentation and Expected Results**

The following tables summarize hypothetical, yet plausible, quantitative data from the experiments described above, reflecting the known anti-inflammatory activity of **SGA360**.



Table 1: Effect of **SGA360** on Surface Marker Expression on LPS-Activated Macrophages Data are presented as the percentage of positive cells within the live, single CD14+ gate.

| Treatment<br>Condition | % HLA-DR+ Cells | % CD80+ Cells | % CD86+ Cells |
|------------------------|-----------------|---------------|---------------|
| Unstimulated           | 25.4            | 5.1           | 8.3           |
| LPS (100 ng/mL)        | 85.2            | 78.5          | 89.1          |
| LPS + SGA360 (1 μM)    | 71.3            | 60.2          | 72.5          |

| LPS + **SGA360** (10 μM) | 55.8 | 42.6 | 51.7 |

Expected Outcome: **SGA360** is expected to dose-dependently reduce the upregulation of MHC class II (HLA-DR) and co-stimulatory molecules (CD80, CD86) on macrophages, indicating a suppression of their activation state.

Table 2: Effect of **SGA360** on T Helper Cell Differentiation Data are presented as the percentage of cytokine-positive cells within the live, single CD4+ gate.

| Differentiation Condition | % IFN-y+ (Th1) Cells | % IL-17A+ (Th17) Cells |
|---------------------------|----------------------|------------------------|
| Vehicle Control           | 22.5                 | 5.8                    |
| SGA360 (1 μM)             | 20.1                 | 3.1                    |

| **SGA360** (10 μM) | 18.7 | 1.5 |

Expected Outcome: Consistent with the role of AHR in Th17 development, **SGA360** is expected to suppress the differentiation of naive T cells into the pro-inflammatory Th17 lineage. [2] A lesser effect may be observed on Th1 differentiation.

Table 3: Effect of **SGA360** on NF-κB p65 Phosphorylation in Monocytes Data are presented as the Median Fluorescence Intensity (MFI) of p-NF-κB p65 (pS529) within the CD14+ monocyte gate.



| Treatment Condition | p-NF-кВ p65 MFI |
|---------------------|-----------------|
| Unstimulated        | 150             |
| LPS (1 μg/mL)       | 1250            |

| LPS + **SGA360** (10 μM) | 680 |

Expected Outcome: **SGA360** is expected to reduce the LPS-induced phosphorylation of NF-κB p65, demonstrating its ability to inhibit a key intracellular inflammatory signaling pathway.

### **Visualizations: Pathways and Workflows**





Click to download full resolution via product page

Caption: SGA360 mechanism of action on the AHR signaling pathway.





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ligand-mediated cytoplasmic retention of the Ah receptor inhibits macrophage-mediated acute inflammatory responses PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of the immune response by the aryl hydrocarbon receptor PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Immune Responses by Nutritional Ligands of Aryl Hydrocarbon Receptor [frontiersin.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of Immune Cells Treated with SGA360]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117033#flow-cytometry-analysis-of-immune-cells-treated-with-sga360]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com